The synthesis of BRD-7880 involves advanced stereoselective techniques that allow for the precise construction of its complex molecular architecture. While specific synthetic pathways are not extensively detailed in the literature, it is noted that modern synthetic planning has facilitated the development of compounds like BRD-7880 that may not have been feasible with traditional methods. The compound's synthesis emphasizes the importance of chiral centers and functional group modifications to achieve the desired biological activity .
BRD-7880 has a complex molecular structure characterized by multiple functional groups that contribute to its specificity and potency. The molecular formula is , and its structural features include:
The detailed three-dimensional structure of BRD-7880 bound to aurora kinase A has been elucidated through X-ray crystallography, providing insights into its binding interactions and conformational dynamics . The structural data indicate that BRD-7880 adopts a conformation that allows for effective interaction with the active site of aurora kinases.
BRD-7880 undergoes various chemical reactions typical of small molecule inhibitors, including:
In vitro studies have demonstrated that BRD-7880 significantly reduces phosphorylation levels of histone H3 at serine 10, indicating effective inhibition of aurora kinase B activity . The specificity profile shows minimal off-target effects compared to other kinase inhibitors such as tozasertib (VX-680) .
The mechanism of action for BRD-7880 primarily involves its binding to aurora kinases B and C, inhibiting their catalytic activity. This inhibition disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The compound's selectivity for these kinases is attributed to its unique structural features that complement the kinase's active site .
Data from biochemical assays indicate that BRD-7880 exhibits an IC50 value in the low nanomolar range for aurora kinases B and C, underscoring its potency as an inhibitor . The compound's ability to induce polyploidy in treated cells further supports its role as an effective anti-cancer agent.
BRD-7880 has significant potential applications in scientific research and clinical settings:
Aurora B and C share 83% kinase domain homology and overlapping mitotic functions as chromosomal passenger complex (CPC) components [1] [3]. Their activation depends on binding to the inner centromere protein (INCENP), with phosphorylation of INCENP's C-terminal TSS motif (Thr-Ser-Ser) inducing a conformational shift that stabilizes the kinases' activation loops [1]. Key oncogenic roles include:
Table 1: Aurora Kinase Isoform Comparison
Feature | Aurora A | Aurora B | Aurora C |
---|---|---|---|
Primary Localization | Centrosomes, spindle poles | Kinetochores, midbody | Kinetochores, midbody |
Key Functions | Centrosome maturation, spindle assembly | Chromosome biorientation, cytokinesis | Meiotic regulation, cytokinesis |
Cancer Associations | Amplified in breast, pancreatic cancers | Overexpressed in aneuploid tumors; linked to taxane resistance | Aberrantly expressed in testicular/ovarian cancers |
Activator | TPX2 | INCENP (phospho-TSS dependent) | INCENP (phospho-TSS dependent) |
Early pan-Aurora inhibitors (e.g., VX-680) demonstrated efficacy but faced limitations:
BRD-7880 emerged from a landmark study employing the PRISM (Profiling Relative Inhibitory Simultaneous Mixtures) platform—a high-throughput barcoded screening technology enabling multiplexed testing of 102 cancer cell lines against 8,400 compounds [2] [7].
Discovery Workflow:
Biochemical Characterization:
BRD-7880 is an ATP-competitive inhibitor with sub-15 nM IC50 values against Aurora B and C, and >200-fold selectivity over Aurora A [1] [6]. Key mechanistic insights include:
Table 2: Select Aurora Kinase Inhibitors and Selectivity Profiles
Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Key Selectivity Features |
---|---|---|---|---|
BRD-7880 | >1,500 | 7 | 12 | >200-fold selective vs. Aurora A; disrupts pINCENP binding |
VX-680 | 0.6 | 18 | 4.6 | Pan-Aurora inhibitor; disrupts pINCENP binding |
AZD1152-HQPA | 1,369 | 0.37 | 1.8 | 3,700-fold selective vs. Aurora A |
MLN8237 | 1.2 | 396 | 317 | 330-fold selective vs. Aurora B |
Cellular Phenotypes:
In cancer cell lines, BRD-7880 (100 nM) induced:
BRD-7880 exemplifies how high-content screening platforms (PRISM) coupled with structural biology can yield isoform-refined therapeutics. Its discovery validates phosphorylated INCENP as a druggable interface for next-generation Aurora B/C inhibitors [1] [2].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7